

# Tepilamide Fumarate: A Comparative Analysis of a Novel Fumaric Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for immune-mediated inflammatory diseases, most notably psoriasis and multiple sclerosis.[1] The therapeutic effects of these compounds are primarily attributed to their active metabolite, monomethyl fumarate (MMF), which modulates immune responses and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[2][3] This guide provides a comparative overview of **Tepilamide fumarate**, a novel FAE, alongside other established FAEs, with a focus on experimental data, clinical trial outcomes, and underlying mechanisms of action.

## **Mechanism of Action: The Nrf2 Signaling Pathway**

FAEs are prodrugs that are rapidly converted to MMF in the body.[4] MMF's primary mechanism of action involves the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. FAEs, acting as electrophiles, are thought to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.





Click to download full resolution via product page

Figure 1: Activation of the Nrf2 signaling pathway by Fumaric Acid Esters. (Within 100 characters)

## **Comparative Efficacy in Plaque Psoriasis**

**Tepilamide fumarate** has been evaluated in the AFFIRM Phase IIb clinical trial for moderate-to-severe plaque psoriasis. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and an Investigator's Global Assessment (IGA) of clear or almost clear.



| Treatment Group                  | PASI-75 Response Rate<br>(%) | IGA Success Rate (%) |
|----------------------------------|------------------------------|----------------------|
| Tepilamide fumarate 400 mg<br>QD | 39.7                         | 35.7                 |
| Tepilamide fumarate 400 mg       | 47.2                         | 41.4                 |
| Tepilamide fumarate 600 mg       | 44.3                         | 44.4                 |
| Placebo                          | 20.0                         | 22.0                 |

Table 1: Efficacy of **Tepilamide Fumarate** in the AFFIRM Trial at Week 24.

For comparison, a 16-week study of dimethyl fumarate (DMF) showed PASI-75 response rates of 37.5% and a Physician's Global Assessment of "clear" or "almost clear" in 33% of patients. It is important to note that direct head-to-head trials are needed for a definitive comparison.

## **Comparative Safety and Tolerability**

A key differentiator among FAEs is their gastrointestinal (GI) tolerability profile. The EVOLVE-MS-2 study was a head-to-head trial comparing the GI tolerability of diroximel fumarate and dimethyl fumarate in patients with relapsing-remitting multiple sclerosis.

| Adverse Event                 | Diroximel Fumarate (%) | Dimethyl Fumarate (%) |  |
|-------------------------------|------------------------|-----------------------|--|
| Any GI Adverse Event          | 34.8                   | 49.0                  |  |
| Diarrhea                      | Not specified          | Not specified         |  |
| Nausea                        | Not specified          | Not specified         |  |
| Vomiting                      | Not specified          | Not specified         |  |
| Abdominal Pain                | Not specified          | Not specified         |  |
| Discontinuation due to GI AEs | 0.8                    | 4.8                   |  |



Table 2: Gastrointestinal Tolerability of Diroximel Fumarate vs. Dimethyl Fumarate in the EVOLVE-MS-2 Trial.

In the AFFIRM trial, the most common treatment-emergent adverse events with **Tepilamide fumarate** were GI intolerance (20-42%), infection (6-18%), and decreased lymphocyte count (4-9%). The incidence of GI intolerance with **Tepilamide fumarate** appears to be dosedependent.

### **Pharmacokinetic Profile**

All FAEs discussed are prodrugs of MMF. The pharmacokinetic profile of MMF is therefore a critical factor in their therapeutic effect and tolerability.

| FAE Prodrug                        | MMF Cmax<br>(ng/mL)                   | MMF Tmax<br>(hours) | MMF AUC<br>(h*ng/mL)                         | Study<br>Population/Co<br>nditions |
|------------------------------------|---------------------------------------|---------------------|----------------------------------------------|------------------------------------|
| Tepilamide<br>fumarate (400<br>mg) | 102.17<br>(Test/Reference<br>ratio %) | Not Specified       | 105.24 (AUC0-t<br>Test/Reference<br>ratio %) | Healthy<br>Volunteers (Fed)        |
| Dimethyl<br>fumarate (240<br>mg)   | 1833                                  | 3                   | 3299 (AUC0-last)                             | Healthy Volunteers (Fasted)        |
| Diroximel<br>fumarate (462<br>mg)  | 1697                                  | 2.5                 | 3524 (AUC0-last)                             | Healthy Volunteers (Fasted)        |
| Bafiertam™<br>(MMF) (190 mg)       | 1969                                  | 4                   | 3503 (AUC0-t)                                | Healthy Volunteers (Fasted)        |

Table 3: Comparative Pharmacokinetics of MMF from Different FAE Prodrugs. Note: Data for **Tepilamide fumarate** is presented as a bioequivalence ratio from a study under fed conditions, while data for other FAEs are from studies under fasted conditions. Direct comparison should be made with caution.



Unpublished Phase I data for **Tepilamide fumarate** suggest it may provide more efficient and sustained MMF exposure compared to marketed DMF formulations.

# Experimental Protocols AFFIRM Trial (NCT03421197)

- Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, multicenter study.
- Participants: Adults with moderate-to-severe plaque psoriasis.
- Intervention: Patients were randomized to receive Tepilamide fumarate 400 mg once daily,
   400 mg twice daily, 600 mg twice daily, or placebo for 24 weeks.
- Primary Endpoints: The proportion of patients achieving PASI-75 and the proportion of patients with an IGA score of 0 (clear) or 1 (almost clear) at week 24.
- Key Assessments: Psoriasis Area and Severity Index (PASI), Investigator's Global Assessment (IGA), and monitoring of adverse events.

### **EVOLVE-MS-2 Trial (NCT03093324)**

- Study Design: A Phase III, randomized, double-blind, head-to-head, 5-week study.
- Participants: Patients with relapsing-remitting multiple sclerosis.
- Intervention: Patients were randomized to receive either diroximel fumarate 462 mg twice daily or dimethyl fumarate 240 mg twice daily.
- Primary Endpoint: The number of days with an Individual Gastrointestinal Symptom and Impact Scale (IGISIS) intensity score of ≥ 2.
- Key Assessments: Self-administered IGISIS and Global Gastrointestinal Symptom and Impact Scale (GGISIS) to measure the severity and impact of GI symptoms, and monitoring of adverse events.





Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow for FAE Clinical Trials. (Within 100 characters)



## **Logical Relationships of Fumaric Acid Esters**

The FAEs discussed in this guide are all prodrugs designed to deliver the active metabolite MMF. Their development represents a progression towards optimizing the therapeutic window of MMF by improving tolerability, particularly GI side effects, while maintaining efficacy.



Click to download full resolution via product page

Figure 3: Prodrug Relationship of Fumaric Acid Esters to Monomethyl Fumarate. (Within 100 characters)

## Conclusion

**Tepilamide fumarate** is a promising new fumaric acid ester that, like other FAEs, delivers the active metabolite MMF and activates the Nrf2 pathway. Clinical data from the AFFIRM trial demonstrate its efficacy in treating moderate-to-severe plaque psoriasis. While direct comparative efficacy data against other FAEs are lacking, its safety and tolerability profile, particularly concerning GI events, will be a critical factor in its future clinical positioning. The development of novel FAEs like **Tepilamide fumarate** and diroximel fumarate highlights the ongoing effort to improve the therapeutic index of MMF-based therapies, offering potential new options for patients with immune-mediated inflammatory diseases. Further research, including head-to-head clinical trials and long-term safety studies, will be essential to fully elucidate the comparative performance of **Tepilamide fumarate**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Atrial Fibrillation Follow-up Investigation of Rhythm Management American College of Cardiology [acc.org]
- 2. jcadonline.com [jcadonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Tepilamide Fumarate: A Comparative Analysis of a Novel Fumaric Acid Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611860#tepilamide-fumarate-versus-other-fumaric-acid-esters]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com